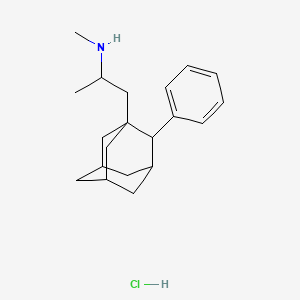

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride

Vue d'ensemble

Description

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride is a chemical compound known for its unique structure, which includes an adamantane core substituted with a phenyl group and a propan-2-amine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is then functionalized with a phenyl group through a Friedel-Crafts alkylation reaction. The final step involves the introduction of the propan-2-amine moiety via reductive amination. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acids are used under conditions that favor substitution reactions, such as elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Applications De Recherche Scientifique

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.

Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mécanisme D'action

The mechanism of action of N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine: Lacks the hydrochloride component but has similar structural features.

N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Shares the N-methylpropan-2-amine moiety but has a different aromatic substitution.

Phenpromethamine: A related compound with a phenyl group and a methylamine moiety.

The uniqueness of this compound lies in its adamantane core, which imparts distinct physicochemical properties and potential biological activities compared to other similar compounds.

Activité Biologique

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride, commonly referred to as a phenyladamantane derivative, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has implications in pharmacology and medicinal chemistry.

- Molecular Formula : C₂₀H₃₀ClN

- Molecular Weight : 319.91 g/mol

- CAS Number : 31897-80-0

- Physical State : Solid, typically stored at room temperature in a dry environment.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to act as a monoamine transporter inhibitor, affecting the reuptake of neurotransmitters such as dopamine and norepinephrine. This mechanism can lead to enhanced neurotransmitter availability in synaptic clefts, potentially influencing mood and cognitive functions.

Absorption and Distribution

Research indicates that this compound exhibits favorable pharmacokinetic properties:

- Human Intestinal Absorption : High probability (0.9906)

- Blood-Brain Barrier Penetration : High probability (0.9849)

These properties suggest that the compound is likely to be effective in CNS applications due to its ability to cross the blood-brain barrier.

Enzymatic Interactions

The compound interacts with various cytochrome P450 enzymes, which are crucial for drug metabolism:

- CYP450 2D6 Substrate : Yes

- CYP450 3A4 Substrate : No

- CYP450 1A2 Inhibitor : Yes

This interaction profile indicates potential drug-drug interactions that could influence the metabolism of co-administered medications.

Biological Activity Data Table

Case Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on animal models, researchers found significant alterations in behavior consistent with increased dopaminergic activity. The study utilized behavioral assays to evaluate locomotor activity and anxiety-like behaviors, revealing that the compound exhibited stimulant-like effects similar to those observed with amphetamines.

Case Study 2: Interaction with Monoamine Transporters

A detailed investigation into the binding affinity of this compound for monoamine transporters demonstrated a high affinity for the dopamine transporter (DAT). This finding suggests potential therapeutic applications in treating conditions such as ADHD and depression, where modulation of dopaminergic signaling is beneficial.

Propriétés

IUPAC Name |

N-methyl-1-(2-phenyl-1-adamantyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N.ClH/c1-14(21-2)11-20-12-15-8-16(13-20)10-18(9-15)19(20)17-6-4-3-5-7-17;/h3-7,14-16,18-19,21H,8-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREPSSCSPHCHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52582-91-9 (Parent) | |

| Record name | Adamantane, 1-(2-methylaminopropyl)-2-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20953802 | |

| Record name | N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31897-80-0 | |

| Record name | Adamantane, 1-(2-methylaminopropyl)-2-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.